2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

Description

Nomenclature and Classification

Systematic IUPAC Name

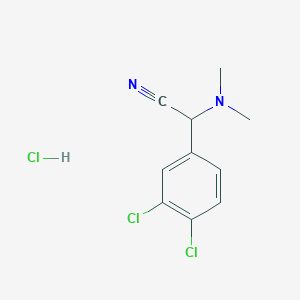

The compound is formally named 2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride. This nomenclature reflects its structural components:

- A 3,4-dichlorophenyl group (a benzene ring with chlorine atoms at positions 3 and 4).

- A dimethylamino group (–N(CH₃)₂) attached to the acetonitrile backbone.

- A hydrochloride salt form, indicating protonation of the dimethylamino group.

Synonyms

Common aliases include:

- 2-(3,4-Dichlorophenyl)-2-(dimethylamino)-acetonitrile hydrochloride.

- CID 4700430 (PubChem identifier).

- CAS Registry Number 1440535-55-6.

Structural Classification

The compound belongs to three chemical classes:

- Arylacetonitriles : Characterized by a nitrile group (–C≡N) attached to a substituted phenyl ring.

- Tertiary amines : Due to the dimethylamino group.

- Hydrochloride salts : Enhancing stability and solubility.

Structural Formula

Historical Context of Development

Synthetic Origins

The compound emerged from advancements in Mannich reaction chemistry, a method for synthesizing β-amino carbonyl compounds. Early patents, such as EP0009200B1, describe protocols for analogous structures involving dichlorophenyl groups and tertiary amines.

Key Milestones

- 2004 : PubChem’s establishment enabled centralized documentation of its physicochemical properties.

- 2015 : Commercial availability was noted in chemical catalogs, reflecting its role as a research intermediate.

- 2020s : Expanded use in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in neuroactive or antimicrobial agents.

Industrial Relevance

While not mass-produced, its synthesis is optimized for small-scale applications, such as:

Registration and Identification Parameters

Regulatory Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1440535-55-6 | |

| PubChem CID | 4700430 | |

| Molecular Weight | 265.57 g/mol | |

| EC Number | Not formally assigned | – |

Spectroscopic Identifiers

Thermochemical Data

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2.ClH/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHNSQYOOETFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3,4-Dichlorobenzaldehyde : Aromatic aldehyde with two chlorine substituents on the phenyl ring.

- Dimethylamine : Secondary amine used to form the imine intermediate.

- Cyanating agents : Typically sodium cyanide (NaCN) or potassium cyanide (KCN).

- Hydrochloric acid (HCl) : Used to form the hydrochloride salt.

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of Imine Intermediate | 3,4-Dichlorobenzaldehyde reacts with dimethylamine | Mild conditions, often in an organic solvent | Formation of Schiff base (imine) |

| 2. Cyanation | Imine intermediate treated with cyanating agent (NaCN or KCN) | Controlled temperature, inert atmosphere recommended | Introduction of nitrile group forming 2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile |

| 3. Hydrochloride Salt Formation | Treatment of nitrile compound with hydrochloric acid | Aqueous or alcoholic HCl | Conversion to hydrochloride salt for stability and handling |

This synthetic route is efficient and adaptable to scale-up for industrial production, with emphasis on purity and yield optimization.

Industrial and Research Scale Considerations

Industrial Production

- Use of continuous flow reactors to improve reaction control and safety, especially when handling toxic cyanide reagents.

- Automation for precise reagent dosing and temperature control.

- Stringent quality control to minimize impurities, especially residual cyanide and side products.

- Optimization of reaction times and purification steps to maximize yield.

Research and Laboratory Scale

- Batch synthesis with careful handling of cyanide reagents.

- Use of dry solvents and inert atmosphere to prevent side reactions.

- Purification by recrystallization or chromatography to obtain pure hydrochloride salt.

Alternative Synthetic Routes and Related Compounds

While the direct synthesis described above is the main route, related patents and literature describe alternative syntheses for structurally related compounds such as cericlamine, which shares the 3,4-dichlorophenyl and dimethylamino motifs but differs in functional groups.

- Some methods involve alkylation of isocyano esters or Strecker reactions starting from 1-(3,4-dichlorophenyl)propan-2-one.

- These routes often require multiple steps and use strong reducing agents or complex intermediates, which may generate side products and lower yields.

- The direct imine cyanation method is preferred for its simplicity and scalability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Imine Formation + Cyanation + HCl Salt Formation | 3,4-Dichlorobenzaldehyde, dimethylamine, NaCN/KCN, HCl | Imine intermediate → cyanation → hydrochloride salt | Simple, efficient, scalable | Requires handling of toxic cyanides |

| Alkylation of Isocyano Ester + Hydrolysis | Isocyano ester, 3,4-dichlorobenzyl halide | Alkylation → hydrolysis to amino acid → reduction | Access to related amino acid intermediates | Multi-step, complex reagents, lower industrial feasibility |

| Strecker or Bucherer-Bergs Reaction on 1-(3,4-dichlorophenyl)propan-2-one | 1-(3,4-dichlorophenyl)propan-2-one | Strecker cyanation or hydantoin formation → hydrolysis | Alternative pathways to related compounds | Requires multi-step synthesis of starting ketone, costly |

Research Findings on Preparation

- The imine cyanation route is well-documented as the most straightforward and industrially viable method.

- Side reactions such as dehalogenation or formation of toxic impurities are minimized by controlling reaction conditions.

- Hydrochloride salt formation improves compound stability and facilitates purification.

- Continuous flow chemistry is increasingly adopted in industrial settings for enhanced safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms such as primary amines.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

This compound (CAS number 15189-92-1) is an organic compound with potential applications spanning medicinal chemistry, biology, and industrial production. It features a dichlorophenyl group, a dimethylamino group, and a nitrile group, making it a unique building block for synthesizing complex molecules and materials.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Starting Materials: Begins with 3,4-dichlorobenzaldehyde and dimethylamine.

- Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with dimethylamine, forming an imine intermediate.

- Cyanation: The imine intermediate undergoes cyanation using a cyanating agent like sodium cyanide or potassium cyanide, which introduces the nitrile group.

- Hydrochloride Formation: The nitrile compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods optimize these steps for efficiency and yield, potentially using continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions

This compound can participate in several types of chemical reactions:

- Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or other oxidized derivatives such as carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

- Substitution: The dichlorophenyl group can undergo substitution reactions where chlorine atoms are replaced by other functional groups, using nucleophiles such as amines, thiols, or alkoxides.

Applications in Scientific Research

This compound is utilized in diverse scientific fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored as a potential pharmaceutical intermediate or active ingredient.

- Industry: It is used in the production of specialty chemicals and materials.

This compound has demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Studies suggest it may be effective against pathogens like Chlamydia, with selective activity observed in infected cell lines.

Case Studies

-

Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest potential effectiveness against pathogens such as Chlamydia.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Chlamydia Not specified Not specified Gram-positive Varies by strain Varies by strain Gram-negative Varies by strain Varies by strain - Anticancer Research: Case studies have focused on evaluating cytotoxic effects on cancer cell lines, with results showing reduced viability in treated cells compared to controls, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related dichlorophenyl derivatives, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

The nitrile group in acetonitrile derivatives (e.g., CAS 40658-57-9) offers reactivity for further chemical modifications (e.g., hydrolysis to amides or carboxylic acids), unlike the acetamide group in the pyrazol derivative .

Structural Flexibility :

- The pyrazol-containing acetamide in exhibits three distinct molecular conformations due to steric repulsion and hydrogen bonding (R22(10) dimers), which may influence crystallinity and stability. In contrast, the rigid acetonitrile backbone in the target compound likely reduces conformational variability.

Applications :

- Chlorinated acetamides (e.g., alachlor, pretilachlor) in are herbicides, suggesting dichlorophenyl derivatives may have agrochemical relevance. The target compound’s nitrile group, however, positions it closer to pharmaceutical intermediates (e.g., dopamine hydrochloride analogs in ).

Research Findings and Implications

- Crystallographic Insights : The pyrazol acetamide derivative’s crystal structure highlights the role of hydrogen bonding (N–H⋯O) in stabilizing dimers, a feature less likely in the target compound due to the absence of amide protons.

- Reactivity: The nitrile group’s susceptibility to nucleophilic attack (e.g., hydrolysis) could make the target compound a versatile precursor, analogous to the transformation of 2-amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride to its carboxylic acid derivative .

Biological Activity

Overview

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride, identified by its CAS number 15189-92-1, is an organic compound notable for its potential in medicinal chemistry and biological research. Its molecular formula is , and it contains a dichlorophenyl group, a dimethylamino group, and a nitrile group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.

- Formation of Intermediate : The aldehyde reacts with dimethylamine to form an imine intermediate.

- Cyanation : The imine is subjected to cyanation using sodium or potassium cyanide to introduce the nitrile group.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungi. Preliminary studies suggest that the compound may be effective against pathogens such as Chlamydia, with selective activity observed in infected cell lines .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Chlamydia | Not specified | Not specified |

| Gram-positive | Varies by strain | Varies by strain |

| Gram-negative | Varies by strain | Varies by strain |

Anticancer Properties

The compound has also been explored for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve interaction with specific molecular targets such as enzymes and receptors, leading to modulation of cellular pathways associated with cancer growth .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | Not specified | Inhibition of proliferation pathways |

| HEK293T | Not specified | Interaction with signaling pathways |

The precise mechanism of action for this compound remains under investigation. It is hypothesized that the compound interacts with various biological targets, potentially including:

- Enzymes : Modulating enzymatic activity involved in cellular metabolism.

- Receptors : Binding to specific receptors that regulate cell signaling pathways.

- Nucleic Acids : Interfering with nucleic acid synthesis or function.

Further biochemical studies are necessary to elucidate these mechanisms in detail.

Case Studies

In a recent study focusing on the compound's biological effects, researchers observed that it significantly reduced the viability of cancer cells at concentrations lower than those causing toxicity to normal cells. This selectivity suggests potential therapeutic applications in oncology .

Example Case Study Findings:

- Study Focus : Evaluation of cytotoxic effects on cancer cell lines.

- Results : Demonstrated reduced viability in treated cells compared to controls, indicating potential for development as an anticancer agent.

Q & A

Q. What are the key challenges in synthesizing 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride, and how can reaction conditions be optimized?

Synthesis challenges include low yields due to competing side reactions (e.g., hydrolysis of the nitrile group) and steric hindrance from the dichlorophenyl and dimethylamino groups. Optimization strategies involve:

- Temperature control : Lowering reaction temperatures to minimize decomposition (e.g., 0–5°C for nitrile stabilization) .

- Catalyst selection : Using phase-transfer catalysts or Lewis acids to enhance nucleophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Computational pre-screening : Employ quantum chemical calculations to predict optimal reaction pathways and intermediates, as demonstrated in ICReDD’s reaction design framework .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Safety protocols : Follow GHS guidelines for chlorinated compounds, including fume hood use, nitrile gloves, and emergency eyewash access .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) aid in understanding the reaction mechanisms of this compound’s synthesis?

- Reaction path search : Use density functional theory (DFT) to map energy profiles for intermediates, identifying rate-limiting steps (e.g., nucleophilic attack on the acetonitrile carbon) .

- Transition state analysis : Locate saddle points to optimize catalyst design and solvent effects.

- Machine learning : Train models on existing reaction data to predict optimal molar ratios and solvent systems .

Table 1 : Example Computational Parameters for Reaction Optimization

| Parameter | Value/Description | Reference |

|---|---|---|

| DFT Functional | B3LYP/6-31G(d,p) | |

| Solvent Model | PCM (Polarizable Continuum Model) | |

| Key Transition State | Energy: 25.3 kcal/mol |

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Cross-validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) and IR with Raman spectroscopy to resolve overlapping peaks.

- Dynamic NMR : Assess temperature-dependent conformational changes (e.g., dimethylamino group rotation) .

- Synchrotron XRD : Resolve crystal structure to confirm bond angles and torsional strain .

Q. How can isotopic labeling (e.g., deuterium or 13^{13}13C) be utilized in metabolic or mechanistic studies involving this compound?

- Deuterated analogs : Synthesize H-labeled dimethylamino groups to track metabolic pathways via mass spectrometry .

- C labeling : Use C-enriched acetonitrile to study reaction mechanisms (e.g., nitrile → amide conversion) .

- Applications :

- Pharmacokinetics : Trace metabolite formation in vitro.

- Mechanistic studies : Isotope effects on reaction rates reveal rate-determining steps .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities while maintaining purity?

- Reactor design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Purification : Employ preparative HPLC with orthogonal columns (C18 and HILIC) to remove chlorinated byproducts.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Contradiction Analysis & Methodological Rigor

- Conflicting yield reports : Re-evaluate reaction conditions (e.g., moisture levels, catalyst purity) and validate via triplicate experiments.

- Divergent spectral data : Cross-check with independent labs or databases (e.g., PubChem) and apply multivariate statistical analysis .

- Feedback loops : Integrate experimental data with computational models to refine synthetic protocols iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.